molecular formula C14H20BrNO B8152324 4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine

4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine

Cat. No.: B8152324
M. Wt: 298.22 g/mol
InChI Key: GNPZNFPRCJERTQ-UHFFFAOYSA-N
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Description

4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-bromophenoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine typically involves a multi-step process:

    Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyethanol: 4-bromophenol is reacted with ethylene oxide to form 4-bromophenoxyethanol.

    Synthesis of this compound: The final step involves the reaction of 4-bromophenoxyethanol with 1-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include reduced phenoxy derivatives.

Scientific Research Applications

4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Bromophenoxy)ethyl)-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the bromophenoxy group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-16-9-6-12(7-10-16)8-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPZNFPRCJERTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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